molecular formula C11H14N2 B3023032 2-Isopropylamino-4-methylbenzonitrile CAS No. 28195-00-8

2-Isopropylamino-4-methylbenzonitrile

Cat. No. B3023032
Key on ui cas rn: 28195-00-8
M. Wt: 174.24 g/mol
InChI Key: HVKRBGJBJXDAGA-UHFFFAOYSA-N
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Patent
US04670600

Procedure details

To a stirred mixture of 264 g. of 2-amino-4methylbenzonitrile, 504 g. of phthalic acid and 2.32 liters of reagent grade acetone is added 80 g. of sodium borohydride portionwise over 40 minutes at a temperature of 18°-30° C. The resulting solution is stirred for 30 minutes during which the temperature rises from 29°-30° C. to 35° C. and then dropped to 34° C. The resulting solution is then heated from 34° C. to 53° C. over a period of 30 minutes and their maintained at 55° C. for one hour. The mixture is cooled to 37° C., 500 ml. of water added followed by addition of 417 g. of 50% aqueous sodium hydroxide, after which the temperature is allowed to rise to 56° C. to maintain the solution. An additional 92 ml. of water is added and the acetone and aqueous salt layers separated at 45°-50° C. The acetone layer is concentrated in vacuo to obtain a brown oil and salt solution which is diluted with 800 ml. of heptane and the aqueous and heptane layers separated. The heptane layer is dried, filtered and cooled to 10° C. to obtain the major portion of the desired 2-isopropylamino-4-methylbenzonitrile, m.p. 55°-57° C. Additional product is also recovered from the mother liquor and phthalic acid is recovered to a high degree from aqueous salt layer above referred after dilution with a total of 4.5 liters of water, filtering and acidifying with sulfuric acid (other aqueous alkaline solutions obtained in the work up being combined with said aqueous salt layer).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
reagent
Quantity
2.32 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
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Type
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Type
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Reaction Step Four
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Type
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Reaction Step Five
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Type
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Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[C:11](O)(=O)[C:12]1C(=CC=C[CH:20]=1)C(O)=O.[BH4-].[Na+].[OH-].[Na+]>O.CC(C)=O>[CH:12]([NH:1][C:2]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5])([CH3:20])[CH3:11] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C#N)C=CC(=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)O
Name
reagent
Quantity
2.32 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The resulting solution is stirred for 30 minutes during which the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a stirred mixture of 264 g
CUSTOM
Type
CUSTOM
Details
rises from 29°-30° C. to 35° C.
ADDITION
Type
ADDITION
Details
dropped to 34° C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is then heated from 34° C. to 53° C. over a period of 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 37° C.
ADDITION
Type
ADDITION
Details
followed by addition of 417 g
CUSTOM
Type
CUSTOM
Details
to rise to 56° C.
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the solution
CUSTOM
Type
CUSTOM
Details
the acetone and aqueous salt layers separated at 45°-50° C
CONCENTRATION
Type
CONCENTRATION
Details
The acetone layer is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a brown oil and salt solution which
ADDITION
Type
ADDITION
Details
is diluted with 800 ml
CUSTOM
Type
CUSTOM
Details
of heptane and the aqueous and heptane layers separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The heptane layer is dried
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)NC1=C(C#N)C=CC(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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